molecular formula C7H12ClNO2 B2949368 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride CAS No. 1909305-13-0

2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride

Cat. No.: B2949368
CAS No.: 1909305-13-0
M. Wt: 177.63
InChI Key: KAKQMEKHRCNRPS-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spirocyclic framework. This compound is of significant interest in medicinal chemistry and drug design due to its rigid and sterically constrained structure, which can enhance the selectivity and efficacy of drug molecules .

Safety and Hazards

The safety information for 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The sterically constrained nature of 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride makes it a potential candidate for use in chemistry, biochemistry, and drug design . Its unique structure could make it an efficient and selective ligand for various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . Another approach utilizes visible light-mediated energy transfer catalysis to engage triplet excited states in intermolecular coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow chemistry and other advanced techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Properties

IUPAC Name

2-azaspiro[3.3]heptane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)5-7(4-8-5)2-1-3-7;/h5,8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKQMEKHRCNRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-13-0
Record name 2-azaspiro[3.3]heptane-1-carboxylic acid hydrochloride
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